Enhanced Lipophilicity (XLogP3-AA: 0.8) vs. Non-Methylated Analogs (0.4) to Influence Membrane Permeability
The presence of the 2-methyl group increases the computed XLogP3-AA value by 100% compared to non-methylated positional isomers. This is a direct consequence of the added hydrophobic surface area and steric bulk. 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline has an XLogP3-AA of 0.8 [1], while its non-methylated isomers 3-(4H-1,2,4-triazol-4-yl)aniline, 4-(4H-1,2,4-triazol-4-yl)aniline, and 2-(4H-1,2,4-triazol-4-yl)aniline each have an XLogP3-AA of 0.4 [2][3][4].
| Evidence Dimension | Computed Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 3-(4H-1,2,4-triazol-4-yl)aniline, 4-(4H-1,2,4-triazol-4-yl)aniline, and 2-(4H-1,2,4-triazol-4-yl)aniline: XLogP3-AA = 0.4 each |
| Quantified Difference | +0.4 log unit (+100%) |
| Conditions | Computed descriptor using XLogP3 algorithm, PubChem 2025.04.14/2025.09.15 releases |
Why This Matters
This 0.4 log unit difference can significantly affect passive membrane permeability and bioavailability in cellular assays, making this compound a more suitable choice for projects requiring increased cellular penetration.
- [1] PubChem. (2026). Computed XLogP3-AA value for 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed XLogP3-AA value for 3-(4H-1,2,4-triazol-4-yl)aniline. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Computed XLogP3-AA value for 4-(4H-1,2,4-triazol-4-yl)aniline. National Center for Biotechnology Information. View Source
- [4] PubChem. (2026). Computed XLogP3-AA value for 2-(4H-1,2,4-triazol-4-yl)aniline. National Center for Biotechnology Information. View Source
